Tris(2-methylpentyl)aluminium
CAS No.: 3711-23-7
Cat. No.: VC18414216
Molecular Formula: C18H39Al
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3711-23-7 |
|---|---|
| Molecular Formula | C18H39Al |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | tris(2-methylpentyl)alumane |
| Standard InChI | InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3; |
| Standard InChI Key | WCWWRDANFBTPCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C[Al](CC(C)CCC)CC(C)CCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Tris(2-methylpentyl)aluminium is a trialkylaluminium compound comprising an aluminium center bonded to three 2-methylpentyl groups. Its molecular structure is defined by the formula , with an exact mass of 282.287 g/mol and a LogP value of 7.17, indicating high hydrophobicity . The branched 2-methylpentyl ligands contribute to steric hindrance, which influences its reactivity and stability compared to linear trialkylaluminium analogues.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 3711-23-7 |
| Molecular Formula | |
| Molecular Weight | 282.484 g/mol |
| Exact Mass | 282.287 g/mol |
| LogP | 7.17 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tris(2-methylpentyl)aluminium typically involves the reaction of aluminium metal or aluminium halides with 2-methylpentyl halides. A common method employs the direct alkylation of aluminium trichloride () with 2-methylpentylmagnesium bromide in an anhydrous ether solvent:
where represents the 2-methylpentyl group. This reaction proceeds under inert conditions to prevent oxidation or hydrolysis of the product.
Industrial-Scale Manufacturing
Industrial production prioritizes cost efficiency and safety. Continuous-flow reactors are employed to minimize exothermic risks, and stringent moisture control is maintained using molecular sieves or drying agents. Post-synthesis purification involves vacuum distillation to isolate tris(2-methylpentyl)aluminium from byproducts such as dialkylaluminium chlorides.
Applications in Polymerization and Organic Synthesis
Catalysis in Polyolefin Production
Tris(2-methylpentyl)aluminium serves as a co-catalyst in Ziegler-Natta systems for the polymerization of ethylene and propylene. It activates transition metal catalysts (e.g., titanium tetrachloride) by alkylating the metal center, enabling the insertion of monomer units into growing polymer chains. Its branched alkyl groups enhance stereoregularity in polypropylene, improving mechanical properties.
Role in Organic Transformations
The compound’s strong reducing power facilitates:
-
Carbonyl reductions: Conversion of ketones to secondary alcohols.
-
Friedel-Crafts alkylations: Electrophilic substitution in aromatic systems.
-
Oligomerization of alkenes: Formation of linear alpha-olefins for detergent alcohols.
Research Frontiers and Environmental Impact
Emerging Applications in Specialty Polymers
Recent studies explore its utility in synthesizing polyolefin elastomers with tunable glass transition temperatures, potentially revolutionizing automotive and aerospace materials.
Environmental Persistence and Mitigation
While no direct ecotoxicity data exists for tris(2-methylpentyl)aluminium, its hydrolysis products (alkanes and aluminium hydroxide) are considered low-persistence pollutants . Industrial wastewater treatment systems employ activated carbon filtration to adsorb residual organoaluminium species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume